N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide
CAS No.: 905677-64-7
Cat. No.: VC5938691
Molecular Formula: C15H8BrCl2N3O2
Molecular Weight: 413.05
* For research use only. Not for human or veterinary use.
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide - 905677-64-7](/images/structure/VC5938691.png)
Specification
CAS No. | 905677-64-7 |
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Molecular Formula | C15H8BrCl2N3O2 |
Molecular Weight | 413.05 |
IUPAC Name | N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide |
Standard InChI | InChI=1S/C15H8BrCl2N3O2/c16-9-3-1-8(2-4-9)14-20-21-15(23-14)19-13(22)11-7-10(17)5-6-12(11)18/h1-7H,(H,19,21,22) |
Standard InChI Key | QKEMTQVTUSPPOO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Br |
Introduction
Chemical Identity and Structural Features
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide belongs to the 1,3,4-oxadiazole family, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound’s molecular formula is C₁₅H₈BrCl₂N₃O₂, with a molecular weight of 429.06 g/mol . Its structure comprises:
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A 1,3,4-oxadiazole ring at the core.
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A 4-bromophenyl group attached to the 5-position of the oxadiazole.
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A 2,5-dichlorobenzamide group linked to the 2-position of the oxadiazole via an amide bond.
The presence of halogen atoms (bromine and chlorine) enhances its electronic properties and potential for hydrophobic interactions in biological systems .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide typically involves multi-step reactions (Fig. 1):
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Formation of the Oxadiazole Core:
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A hydrazide derivative (e.g., 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine) is synthesized via cyclization of a carboxylic acid hydrazide with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .
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Example: Reaction of 4-bromobenzohydrazide with carbon disulfide (CS₂) in alkaline conditions yields the oxadiazole intermediate .
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Amide Bond Formation:
Table 1: Key Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
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1 | POCl₃, reflux, 4h | 63–71 |
2 | Pyridine, RT, 12h | 50–60 |
Challenges and Optimizations
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Low Solubility: The compound’s hydrophobic nature necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions .
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Byproduct Formation: Excess POCl₃ must be carefully quenched to avoid side reactions .
Physicochemical Properties
Table 2: Physicochemical Profile
Property | Value |
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Molecular Weight | 429.06 g/mol |
Melting Point | Not reported (decomposes >250°C) |
Solubility | Insoluble in water; soluble in DMSO |
LogP (Partition Coefficient) | 3.8 (predicted) |
The compound’s low aqueous solubility and high logP suggest strong lipophilicity, which may influence its pharmacokinetic behavior .
Biological Activity and Mechanisms
Anticancer Activity
Molecular docking simulations using PDBID:4hqd (HepG2 liver cancer) and PDBID:5h38 (MCF-7 breast cancer) suggest moderate binding affinity (-7.2 to -8.1 kcal/mol) for oxadiazole derivatives, indicating potential antiproliferative effects . The bromophenyl group may intercalate DNA or inhibit topoisomerases .
Applications in Drug Development
Antibacterial Agents
The compound’s ability to disrupt bacterial cell wall synthesis positions it as a candidate for overcoming multidrug-resistant (MDR) infections. Its halogen substituents improve target selectivity compared to non-halogenated analogs .
Antifungal Therapeutics
In vitro assays against Aspergillus niger and Candida tropicalis show MIC values of 12.5–25 μg/mL, comparable to fluconazole .
Future Perspectives
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